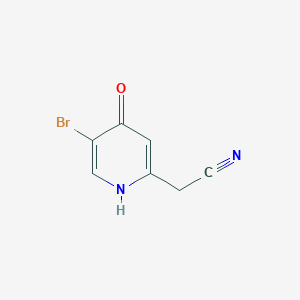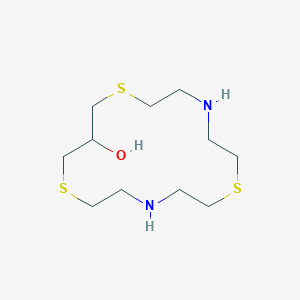
1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol is a chemical compound with the molecular formula C11H24N2OS3 and a molecular weight of 296.52 g/mol. This compound is characterized by the presence of three sulfur atoms, two nitrogen atoms, and a hydroxyl group within a 16-membered ring structure. It is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common method includes the reaction of a dithiol with a diamine under controlled conditions to form the desired macrocyclic structure. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol involves its ability to chelate metal ions through its sulfur and nitrogen atoms. This chelation can disrupt metal-dependent biological processes, leading to various biological effects. The compound’s hydroxyl group may also participate in hydrogen bonding, further influencing its interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Similar macrocyclic structure but contains oxygen atoms instead of sulfur.
1,4,7,10-Tetraazacyclododecane: Contains nitrogen atoms but lacks sulfur and hydroxyl groups.
Uniqueness
1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol is unique due to its combination of sulfur, nitrogen, and hydroxyl functionalities within a macrocyclic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
343372-29-2 |
|---|---|
Molekularformel |
C11H24N2OS3 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
1,7,13-trithia-4,10-diazacyclohexadecan-15-ol |
InChI |
InChI=1S/C11H24N2OS3/c14-11-9-16-7-3-12-1-5-15-6-2-13-4-8-17-10-11/h11-14H,1-10H2 |
InChI-Schlüssel |
MTVVCMQRYFRIGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCNCCSCC(CSCCN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


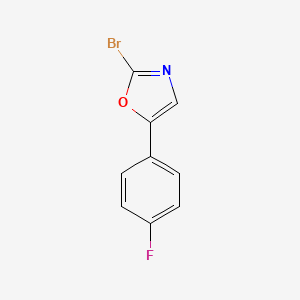
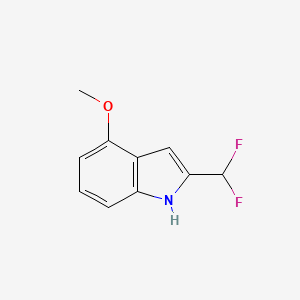
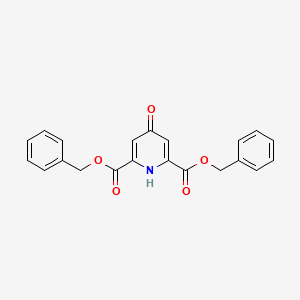
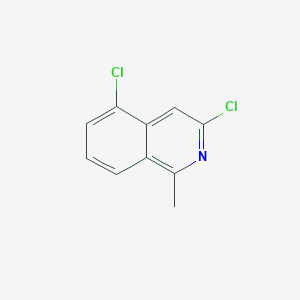
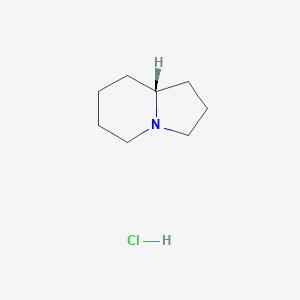


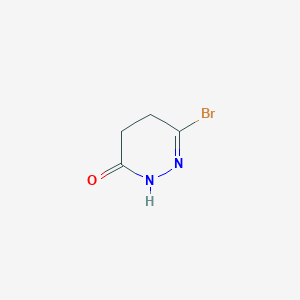



![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)

